GYKI-47261

Description

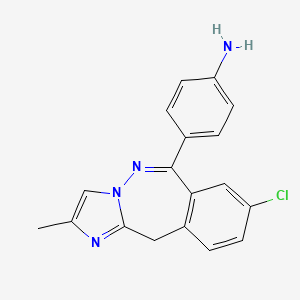

Structure

3D Structure

Properties

IUPAC Name |

4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXVCCSOTAQPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220445-20-5 | |

| Record name | GYKI-47261 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220445205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GYKI-47261 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05588G41R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GYKI-47261

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GYKI-47261 is a member of the 2,3-benzodiazepine class of compounds that has garnered significant interest for its selective modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are fundamental to fast excitatory neurotransmission in the central nervous system, and their dysfunction is implicated in a variety of neurological disorders. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its interaction with the AMPA receptor. Due to the limited availability of detailed public data for this compound, this guide incorporates extensive data from the closely related and well-characterized prototypical 2,3-benzodiazepine, GYKI-52466, to provide a robust model of the pharmacological action of this compound.

Core Mechanism of Action: Non-Competitive Allosteric Antagonism

This compound acts as a non-competitive antagonist of the AMPA receptor. Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound and other 2,3-benzodiazepines bind to a distinct allosteric site on the receptor complex. This binding event does not prevent glutamate from binding to the receptor but rather inhibits the conformational change required for ion channel opening.

The binding site for the 2,3-benzodiazepine class of molecules is located at the interface between the S1 and S2 glutamate-binding domains and the transmembrane domains of the AMPA receptor, specifically interacting with the S1-M1 and S2-M4 linkers. Cryo-electron microscopy studies of the related compound GYKI-52466 have confirmed its binding within the ion channel collar. This allosteric modulation effectively decouples the agonist-binding event from the channel gating mechanism, resulting in a reduction of the ion flow through the channel pore.

It is important to note that while some early reports referred to this compound as a competitive antagonist, the overwhelming evidence for the 2,3-benzodiazepine class points to a non-competitive, allosteric mechanism of action.

Quantitative Analysis of Receptor Inhibition

While specific data for this compound on different AMPA receptor subunits is limited, the half-maximal inhibitory concentration (IC50) is consistently reported to be 2.5 µM [1][2]. To provide a more detailed quantitative profile, the following tables summarize data for the prototypical 2,3-benzodiazepine, GYKI-52466. It is highly probable that this compound exhibits a similar profile of activity.

Table 1: Inhibitory Potency of GYKI-52466 on AMPA and Kainate Receptors

| Receptor/Agonist | IC50 (µM) | Cell Type | Reference |

| AMPA-activated currents | 11 | Cultured rat hippocampal neurons | [3] |

| Kainate-activated currents | 7.5 | Cultured rat hippocampal neurons | [3] |

| AMPA-induced responses | 10-20 | Not specified | |

| Kainate-induced responses | ~450 | Not specified | |

| NMDA-induced responses | >50 | Not specified |

Table 2: Kinetic Parameters of GYKI-52466 Interaction with Kainate-Activated Receptors

| Parameter | Value | Unit | Experimental Condition | Reference |

| Binding Rate (kon) | 1.6 x 10⁵ | M⁻¹s⁻¹ | Kainate as agonist | [3] |

| Unbinding Rate (koff) | 3.2 | s⁻¹ | Kainate as agonist | [3] |

Table 3: Inhibition Constants of GYKI-52466 and a Derivative on GluA1 Subunit

| Compound | Inhibition Constant (Kᵢ) (µM) | Receptor Subunit | Reference |

| GYKI-52466 | 140 | GluA1 | [4] |

| BDZ-f (GYKI-52466 derivative) | 9 | GluA1 | [4] |

Effects on AMPA Receptor Channel Kinetics

This compound and its analogs modulate the kinetic properties of the AMPA receptor channel. Studies on GYKI-52466 have shown that it has a more pronounced effect on the steady-state or plateau current evoked by prolonged agonist application compared to the peak current. This is consistent with a non-competitive mechanism that does not directly compete with the initial binding of the agonist but rather influences the stability of the open and/or desensitized states of the channel.

Interestingly, at low micromolar concentrations, GYKI-52466 has been observed to have positive modulatory effects, increasing the steady-state current without altering the deactivation time constant. This suggests a complex interaction with the receptor, possibly involving multiple binding sites or state-dependent effects.

Secondary Mechanism of Action: CYP2E1 Induction

In addition to its primary action on AMPA receptors, this compound has been identified as a potent inducer of the cytochrome P450 enzyme, CYP2E1. This induction appears to occur through the stabilization of the CYP2E1 enzyme protein, rather than through an increase in gene transcription. While this effect is separate from its neurological activity, it is a critical consideration for drug development, particularly concerning drug metabolism and potential drug-drug interactions.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for this compound are scarce. However, the methodologies employed to characterize this class of compounds are well-established. Below are generalized protocols for the key experimental techniques used.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through AMPA receptors in response to agonist application and to determine the inhibitory effects of this compound.

-

Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells transfected with specific AMPA receptor subunits are used.

-

Recording Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2 and osmolarity to 290-300 mOsm.

-

External Solution: The standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 and osmolarity to 310-320 mOsm.

-

Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV. Agonists (e.g., glutamate or AMPA) are applied rapidly using a fast-perfusion system. This compound is co-applied with the agonist to determine its effect on the amplitude and kinetics of the induced current.

-

Analysis: Dose-response curves are generated by applying increasing concentrations of this compound to determine the IC50 value. The effects on channel deactivation and desensitization are analyzed by fitting the decay of the current traces to exponential functions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the AMPA receptor. As this compound is a non-competitive antagonist, a competitive binding assay with a radiolabeled ligand that binds to the allosteric site would be ideal. However, more commonly, its effect on the binding of a competitive antagonist or agonist is measured.

-

Membrane Preparation: Brain tissue (e.g., cortex or hippocampus) is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes containing the AMPA receptors.

-

Radioligand: A tritiated AMPA receptor antagonist (e.g., [³H]CNQX) or agonist (e.g., [³H]AMPA) is used.

-

Assay: Membranes are incubated with the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of AMPA Receptor and this compound Modulation

Caption: AMPA Receptor Modulation by this compound.

Experimental Workflow for Patch-Clamp Electrophysiology

References

- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Mechanism of Inhibition of the GluA1 AMPA Receptor Channel Opening by the 2,3-Benzodiazepine Compound GYKI 52466 and a N-Methyl-Carbamoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]

GYKI-47261: A Technical Guide to a Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI-47261 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides an in-depth technical overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience and drug development.

Introduction

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their modulation is a critical area of research for understanding and potentially treating a variety of neurological and psychiatric disorders. This compound belongs to the 2,3-benzodiazepine class of compounds that act as non-competitive antagonists of AMPA receptors. Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to an allosteric site, thereby preventing the conformational changes necessary for channel opening, even when glutamate is bound.[1] This mode of action offers a distinct pharmacological profile with potential therapeutic advantages.

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 2.5 μM | AMPA Receptor | [2] |

| Ki | Not Reported | - | - |

Mechanism of Action

This compound exerts its antagonistic effect through a non-competitive mechanism. It binds to an allosteric site on the AMPA receptor, which is distinct from the glutamate-binding site. This binding site is located at the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD).[1] By binding to this site, this compound is thought to disrupt the transduction of the conformational change that normally occurs upon glutamate binding, thus preventing the ion channel from opening. This allosteric modulation effectively decouples agonist binding from channel gating.[3]

The following diagram illustrates the proposed mechanism of non-competitive antagonism by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of compounds like this compound. Below are representative methodologies for key in vitro assays.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to measure the effect of this compound on AMPA receptor-mediated currents in cultured neurons or heterologous expression systems.

Objective: To determine the IC50 of this compound for the inhibition of glutamate-evoked currents.

Materials:

-

Cultured neurons (e.g., primary hippocampal neurons) or cells expressing recombinant AMPA receptors (e.g., HEK293 cells).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).

-

Agonist: L-Glutamate.

-

Antagonist: this compound.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Establish a whole-cell patch-clamp recording from a target cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Perfuse the cell with the external solution.

-

Apply a saturating concentration of L-glutamate (e.g., 10 mM) to evoke a maximal inward current.

-

After a washout period, co-apply L-glutamate with increasing concentrations of this compound.

-

Record the peak amplitude of the inward current at each concentration of this compound.

-

Normalize the current amplitudes to the control response (glutamate alone).

-

Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This protocol describes a competitive binding assay to characterize the interaction of this compound with the AMPA receptor. Since this compound is a non-competitive antagonist, this assay would typically measure the displacement of a radiolabeled non-competitive antagonist from the allosteric site.

Objective: To determine the binding affinity (Ki) of this compound for the allosteric site on the AMPA receptor.

Materials:

-

Rat cortical membranes or membranes from cells expressing AMPA receptors.

-

Radioligand: A suitable radiolabeled non-competitive antagonist (e.g., [3H]-GYKI 53405).

-

Binding buffer: 50 mM Tris-HCl (pH 7.4).

-

Unlabeled this compound for competition.

-

Non-specific binding control: A high concentration of a non-radiolabeled ligand for the same site.

-

Scintillation counter.

Procedure:

-

Prepare membrane homogenates.

-

In a 96-well plate, add membrane homogenate, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

For non-specific binding determination, add a saturating concentration of an appropriate unlabeled ligand.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Signaling Pathways

This compound, by inhibiting AMPA receptor function, can modulate downstream signaling pathways involved in synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

AMPA Receptor Trafficking in LTP and LTD

The diagram below illustrates the central role of AMPA receptor trafficking in synaptic plasticity and the point of intervention for this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of AMPA receptors in physiological and pathological processes. Its non-competitive mechanism of action provides a distinct advantage in modulating AMPA receptor activity. This technical guide consolidates essential data and methodologies to facilitate further research and development in this area. Future studies should aim to determine a precise Ki value and further elucidate the differential effects of this compound on various AMPA receptor subunit combinations to refine our understanding of its therapeutic potential.

References

GYKI-47261 IC50 value for AMPA receptors

An In-Depth Technical Guide to the IC50 of GYKI-47261 for AMPA Receptors

This technical guide provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) of this compound, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Quantitative Data: IC50 Values

This compound is a 2,3-benzodiazepine that allosterically inhibits AMPA receptors. Its IC50 has been determined across various experimental conditions and receptor subunit compositions. The reported values consistently fall within the low micromolar range.

| Receptor Subtype/Preparation | Experimental Condition | IC50 Value (µM) | Reference |

| AMPA Receptors | Cultured rat hippocampal neurons (outside-out patch) | 11.7 ± 0.6 | [1] |

| AMPA Receptors | Cultured rat hippocampal neurons (in the presence of 100 µM cyclothiazide) | 75.1 ± 7.0 | [1] |

| Human AMPA Subtypes (recombinant) | Not specified | 10 - 13 | |

| Homomeric GluA1 (recombinant) | Not specified | 10.3 |

Mechanism of Action

This compound acts as a non-competitive antagonist. Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate (B1630785), this compound binds to an allosteric site on the AMPA receptor complex. This binding site is located at the interface between the glutamate-binding domain and the transmembrane domains.[2] By binding to this site, the compound prevents the conformational change required for the ion channel to open, even when glutamate is bound.[2] This mechanism effectively blocks the influx of cations (primarily Na⁺ and Ca²⁺) through the channel, thereby inhibiting excitatory neurotransmission.

Experimental Protocol: IC50 Determination via Electrophysiology

The IC50 value of this compound is typically determined using electrophysiological techniques, such as the patch-clamp method, on neurons or cell lines expressing AMPA receptors. The following is a representative protocol for whole-cell voltage-clamp recording.

Objective: To determine the concentration of this compound required to inhibit 50% of the maximal AMPA-induced current.

Materials:

-

Cell Preparation: Cultured hippocampal neurons or a stable cell line (e.g., HEK293) expressing specific AMPA receptor subunits.

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4.

-

Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 ATP-Mg, 0.4 GTP-Na. pH adjusted to 7.2.

-

Agonist: Glutamate or AMPA.

-

Antagonist: this compound stock solution (in DMSO), serially diluted to final concentrations.

-

Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.

Methodology:

-

Cell Culture: Plate cells onto glass coverslips suitable for recording 24-48 hours prior to the experiment.

-

Recording Setup:

-

Transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

-

Whole-Cell Configuration:

-

Approach a target cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at -60 mV.

-

-

Agonist Application:

-

Using a fast perfusion system, apply a saturating concentration of glutamate (e.g., 1 mM) for a short duration (1-10 ms) to evoke a baseline inward current. Repeat this application at regular intervals (e.g., every 30 seconds) to ensure a stable response.

-

-

Antagonist Application:

-

Apply increasing concentrations of this compound to the bath via the perfusion system.

-

Allow each concentration to equilibrate for several minutes before co-applying with the glutamate pulse.

-

Record the peak amplitude of the inward current at each this compound concentration.

-

-

Data Analysis:

-

Measure the peak inward current in response to the glutamate application for each concentration of this compound.

-

Normalize the current amplitudes to the baseline (control) response.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the resulting concentration-response curve to a sigmoidal dose-response equation (e.g., the Hill equation) to calculate the IC50 value.

-

References

GYKI-47261: A Technical Whitepaper on its Discovery, Chemical Profile, and Mechanism of Action

Authored by: [Your Name/Organization]

Publication Date: December 10, 2025

Abstract

GYKI-47261 is a notable non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant neuroprotective and anticonvulsant properties. This document provides a comprehensive technical overview of this compound, detailing its discovery, chemical synthesis, and mechanism of action. It includes a compilation of key quantitative data, detailed experimental protocols for its characterization, and visual representations of its interaction with the AMPA receptor and relevant experimental workflows. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction

The discovery of selective antagonists for ionotropic glutamate (B1630785) receptors has been a pivotal area of research in neuroscience, aimed at developing therapeutic agents for a range of neurological disorders characterized by excessive excitatory neurotransmission. Among these, the 2,3-benzodiazepines emerged as a promising class of non-competitive AMPA receptor antagonists. This compound, a prominent member of this class, was developed as a successor to earlier prototypes like GYKI-52466, exhibiting a potent and broad-spectrum anticonvulsant and neuroprotective profile. This document will delve into the foundational research that established the pharmacological profile of this compound.

Discovery and Chemical Structure

Genesis of a Novel AMPA Antagonist

The development of this compound stemmed from the optimization of the 2,3-benzodiazepine scaffold, a chemical class recognized for its non-competitive antagonism at the AMPA receptor. The parent compound, GYKI-52466, was the first selective non-competitive AMPA antagonist, and its discovery spurred further research to identify analogues with improved potency and pharmacokinetic properties. Researchers at the Institute for Drug Research in Budapest, Hungary, synthesized a series of novel halogen-substituted 2,3-benzodiazepines condensed with an azole ring. Among these, this compound, chemically identified as 4-(8-Chloro-2-methyl-11H-imidazo[1,2-c][1][2]benzodiazepin-6-yl)benzeneamine, was selected for in-depth investigation due to its potent biological activity.

Chemical Synthesis

The synthesis of this compound, as described by Abraham et al. (2000), involves a multi-step process starting from commercially available materials. While the full, detailed synthesis is proprietary, the key steps outlined in the seminal publication involve the construction of the benzodiazepine (B76468) core followed by the annulation of the imidazole (B134444) ring and subsequent functional group manipulations to yield the final compound.

Physicochemical Properties

| Property | Value |

| Chemical Name | 4-(8-Chloro-2-methyl-11H-imidazo[1,2-c][1][2]benzodiazepin-6-yl)benzeneamine |

| Molecular Formula | C₁₈H₁₅ClN₄ |

| Molecular Weight | 322.79 g/mol |

| CAS Number | 220445-20-5 |

| Appearance | A solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exerts its pharmacological effects through non-competitive antagonism of the AMPA receptor. Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to an allosteric site on the receptor complex, often referred to as the "GYKI site". This binding event does not prevent glutamate from binding to the receptor but rather decouples the agonist-binding event from the opening of the ion channel. This allosteric modulation effectively reduces the influx of cations (Na⁺ and Ca²⁺) in response to glutamate, thereby dampening excessive excitatory neurotransmission.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 4.1: In Vitro Activity

| Parameter | Value | Species/Cell Line | Reference |

| IC₅₀ (AMPA Receptor Antagonism) | 2.5 µM | Cortical Neurons | [3] |

Table 4.2: In Vivo Efficacy

| Model | Endpoint | ED₅₀ (mg/kg) | Species | Route | Reference |

| Oxotremorine-induced Tremor | Tremor Antagonism | 16.8 | Mouse | p.o. | [3] |

| Maximal Electroshock Seizure (MES) | Anticonvulsant Effect | > 20 | Mouse | i.p. | [3] |

| Picrotoxin-induced Seizures | Anticonvulsant Effect | 10.5 | Mouse | i.p. | [3] |

| Transient Focal Ischemia | Neuroprotection | 6 | Rat | i.v. | [3] |

Detailed Experimental Protocols

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol is a generalized representation of the methods used to characterize the effects of this compound on AMPA receptor-mediated currents.

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine-coated glass coverslips. Cultures are maintained in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin (B12071052) for 10-14 days in vitro.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.

-

-

Recording Procedure:

-

Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with external solution.

-

Whole-cell patch-clamp recordings are made from pyramidal-like neurons using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.

-

Cells are voltage-clamped at -60 mV.

-

AMPA receptor-mediated currents are evoked by local application of AMPA (100 µM) for 2 seconds using a picospritzer.

-

This compound is bath-applied at various concentrations to determine its inhibitory effect on the AMPA-evoked currents.

-

-

Data Analysis: The peak amplitude of the AMPA-evoked current is measured before and after the application of this compound. The concentration-response curve for this compound is plotted, and the IC₅₀ value is calculated using a sigmoidal dose-response equation.

In Vivo Microdialysis for Glutamate Release

This protocol outlines a typical in vivo microdialysis experiment to assess the effect of this compound on extracellular glutamate levels.

-

Animal Preparation: Male Sprague-Dawley rats (250-300 g) are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame. A guide cannula is implanted into the brain region of interest (e.g., hippocampus or striatum) and secured with dental cement. Animals are allowed to recover for at least 48 hours.

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (2 mm membrane) is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min.

-

After a 2-hour stabilization period, dialysate samples are collected every 20 minutes.

-

Basal extracellular glutamate levels are established by collecting at least three consecutive stable samples.

-

This compound is administered (e.g., intraperitoneally), and dialysate collection continues for several hours.

-

-

Sample Analysis: Glutamate concentrations in the dialysate samples are determined by high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).

-

Data Analysis: Glutamate concentrations are expressed as a percentage of the mean basal level. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any changes in extracellular glutamate levels following this compound administration.

CYP2E1 Induction Assay in Rat Hepatocytes

This protocol is based on the methodology described by Tamási et al. (2003) to investigate the effect of this compound on CYP2E1 expression and activity.[1]

-

Hepatocyte Isolation and Culture:

-

Primary hepatocytes are isolated from male Wistar rats (200-250 g) by a two-step collagenase perfusion method.

-

Cells are plated on collagen-coated dishes and cultured in Williams' Medium E supplemented with fetal bovine serum, insulin, and dexamethasone.

-

-

Treatment:

-

After 24 hours, the culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or a known inducer (e.g., imidazole) as a positive control.

-

Cells are incubated for 48 hours.

-

-

Preparation of Microsomes:

-

Hepatocytes are harvested, and microsomes are prepared by differential centrifugation.

-

-

Enzyme Activity Assay:

-

CYP2E1 activity is determined by measuring the hydroxylation of a specific substrate, such as p-nitrophenol or chlorzoxazone, using spectrophotometry.

-

-

Western Blot Analysis:

-

Microsomal proteins are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with a primary antibody specific for CYP2E1.

-

A secondary antibody conjugated to horseradish peroxidase is used for detection, and protein bands are visualized by chemiluminescence.

-

-

Data Analysis:

-

Enzyme activity is expressed as nmol of product formed per minute per mg of microsomal protein.

-

The intensity of the CYP2E1 protein bands is quantified by densitometry.

-

Results from treated cells are compared to untreated controls to determine the extent of induction.

-

Conclusion

This compound is a well-characterized non-competitive AMPA receptor antagonist with a robust preclinical profile demonstrating anticonvulsant and neuroprotective activities. Its discovery has been instrumental in understanding the therapeutic potential of allosteric modulation of AMPA receptors. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of neuroscience and drug development, facilitating further investigation into the therapeutic applications of this compound and related compounds.

References

GYKI-47261: A Technical Guide to a 2,3-Benzodiazepine Derivative as a Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI-47261 is a notable 2,3-benzodiazepine derivative that has garnered significant interest within the scientific community for its potent and selective non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction

The discovery of 2,3-benzodiazepine derivatives as non-competitive AMPA receptor antagonists has paved the way for novel therapeutic strategies for a range of neurological disorders. Unlike traditional 1,4-benzodiazepines that modulate GABA-A receptors, these compounds, including this compound, offer a distinct mechanism of action by targeting the excitatory glutamatergic system. This compound has demonstrated a broad spectrum of activity, including anticonvulsant and neuroprotective effects, making it a valuable tool for investigating the role of AMPA receptors in pathophysiology and a potential lead compound for drug development.[2][3] This document will explore the core pharmacological and biochemical properties of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity based on published literature.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Receptor/Enzyme | Notes | Reference |

| IC50 | 2.5 µM | AMPA Receptor | Non-competitive antagonism | [1][2][3] |

Table 2: In Vivo Efficacy of this compound

| Model | Endpoint | Effective Dose | Species | Reference |

| Oxotremorine-induced tremor | Tremor Mitigation | ED50: 16.8 mg/kg (p.o.) | Male CD1 Mice | [2] |

| Transient focal ischemia | Anti-ischemic effect | 6 mg/kg (i.v.) | Rats | [2] |

| MPTP-induced dopamine (B1211576) depletion | Reversal of depletion | 20 mg/kg (i.p.) | Male C57 black mice | [2] |

| Maximal Electroshock (MES) Seizure | Anticonvulsant | Protective | Mice and Rats | [6] |

| Chemoconvulsant Seizures (4-aminopyridine, kainate, AMPA) | Anticonvulsant | Protective | Not Specified | [6] |

Table 3: Cytochrome P450 Induction by this compound

| Enzyme | Effect | Effective Concentration | System | Reference |

| CYP2E1 | Potent Inducer | Not specified | In vitro | [1][2] |

Mechanism of Action: AMPA Receptor Antagonism

This compound exerts its effects by acting as a non-competitive antagonist at the AMPA receptor. This means it does not directly compete with the endogenous ligand, glutamate (B1630785), for its binding site. Instead, it is believed to bind to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents the channel from opening, even when glutamate is bound.[7] This allosteric modulation effectively dampens the fast excitatory neurotransmission mediated by AMPA receptors.

Signaling Pathway of AMPA Receptor Antagonism by this compound

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, glutamate binding to the AMPA receptor leads to the influx of sodium and calcium ions, resulting in neuronal depolarization and downstream signaling cascades. This compound intervenes by binding to an allosteric site on the AMPA receptor, preventing this ion influx and subsequent signaling.

Figure 1: Signaling pathway of this compound action on the AMPA receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are synthesized from established methods in the field.

In Vitro AMPA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the AMPA receptor.

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

-

Wash the resulting pellet three times with fresh buffer by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of various concentrations of this compound (or vehicle for total binding).

-

Add 50 µL of a radiolabeled AMPA receptor antagonist (e.g., [3H]CNQX) at a concentration close to its Kd.

-

Add 100 µL of the prepared membrane suspension.

-

For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM CNQX).

-

Incubate the plate at 4°C for 1 hour.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials with 4 mL of scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vivo Neuroprotection Study: Transient Focal Cerebral Ischemia Model

This protocol describes a model to assess the neuroprotective effects of this compound in rats.

-

Animal Preparation:

-

Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).

-

Maintain body temperature at 37°C using a heating pad.

-

-

Induction of Ischemia:

-

Make a midline cervical incision and expose the right common carotid artery (CCA).

-

Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

-

Introduce a 4-0 monofilament nylon suture with a silicone-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

-

-

Drug Administration:

-

Administer this compound (e.g., 6 mg/kg) or vehicle intravenously at the time of reperfusion.[2]

-

-

Neurological Assessment:

-

Evaluate neurological deficits at 24 and 48 hours post-ischemia using a standardized scoring system (e.g., Bederson's scale).

-

-

Infarct Volume Measurement:

-

At 48 hours post-ischemia, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Remove the brains and section them coronally (2 mm thick).

-

Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis:

-

Compare the neurological scores and infarct volumes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

In Vitro CYP2E1 Induction Assay in Cultured Hepatocytes

This protocol details a method to evaluate the potential of this compound to induce the expression of the CYP2E1 enzyme.

-

Hepatocyte Culture:

-

Plate cryopreserved human hepatocytes on collagen-coated plates in appropriate culture medium.

-

Allow the cells to attach and form a monolayer (typically 24-48 hours).

-

-

Compound Treatment:

-

Treat the cultured hepatocytes with various concentrations of this compound, a positive control inducer (e.g., ethanol (B145695) or isoniazid), and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

-

Replace the medium with fresh compound-containing medium daily.

-

-

Assessment of CYP2E1 Activity:

-

After the treatment period, wash the cells and incubate them with a CYP2E1-specific substrate (e.g., chlorzoxazone).

-

Collect the supernatant at various time points and measure the formation of the metabolite (6-hydroxychlorzoxazone) using LC-MS/MS.

-

-

Assessment of CYP2E1 mRNA Expression (qRT-PCR):

-

Lyse the treated cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the relative expression of CYP2E1 mRNA using quantitative real-time PCR (qRT-PCR) with specific primers, normalizing to a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis:

-

For enzyme activity, calculate the rate of metabolite formation.

-

For gene expression, calculate the fold change in mRNA levels relative to the vehicle control.

-

Compare the induction potential of this compound to the positive control.

-

Experimental Workflows

The following diagrams illustrate typical workflows for key experimental procedures.

Workflow for In Vitro AMPA Receptor Binding Assay

Figure 2: Workflow for an in vitro AMPA receptor binding assay.

Workflow for In Vivo Neuroprotection Study

Figure 3: Workflow for an in vivo neuroprotection study using a focal ischemia model.

Conclusion

This compound stands out as a well-characterized 2,3-benzodiazepine derivative with potent non-competitive AMPA receptor antagonist properties. Its demonstrated efficacy in various in vitro and in vivo models of neurological dysfunction underscores its value as a research tool and a potential scaffold for the development of novel therapeutics. This technical guide has provided a consolidated resource of its quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows to aid researchers in further exploring the potential of this compound and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GYKI 47261 dihydrochloride | CAS 1217049-32-5 | GYKI47261 | Tocris Bioscience [tocris.com]

- 4. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide to the Neuroprotective Properties of GYKI-47261

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GYKI-47261 and its closely related analog, GYKI-52466, are potent, non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Extensive preclinical research has demonstrated their significant neuroprotective properties in a variety of in vitro and in vivo models of neurological disorders characterized by excitotoxicity, such as cerebral ischemia and epilepsy. This document provides a comprehensive technical overview of the neuroprotective effects of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of the implicated signaling pathways.

Core Mechanism of Neuroprotection

This compound exerts its neuroprotective effects primarily by antagonizing the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, this compound is a non-competitive antagonist, meaning it binds to an allosteric site on the AMPA receptor complex.[1] This binding induces a conformational change in the receptor, preventing the ion channel from opening even when glutamate is bound.[1]

The overactivation of AMPA receptors by excessive glutamate release, a phenomenon known as excitotoxicity, is a central mechanism of neuronal injury in various neurological conditions.[2] This overstimulation leads to a massive influx of cations, particularly Na+ and Ca2+, into the neuron.[3] The subsequent intracellular calcium overload triggers a cascade of detrimental downstream events, including:

-

Activation of proteases (e.g., calpains) and lipases that degrade cellular components.

-

Generation of reactive oxygen species (ROS), leading to oxidative stress.

-

Mitochondrial dysfunction and initiation of apoptotic cell death pathways.

By non-competitively blocking the AMPA receptor, this compound effectively curtails this excitotoxic cascade at a critical early stage, thereby preserving neuronal integrity and function.

Quantitative Efficacy of this compound and Analogs

The neuroprotective and anticonvulsant effects of this compound and its analogs have been quantified in numerous preclinical studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Efficacy of GYKI-52466

| Parameter | Agonist | Preparation | IC50 Value | Reference |

| Current Inhibition | Kainate | Cultured Rat Hippocampal Neurons | 7.5 µM | [1] |

| Current Inhibition | AMPA | Cultured Rat Hippocampal Neurons | 11 µM | [1] |

| Neuroprotection | Kainate | Primary Rat Hippocampal Cultures | 9 µM | [4] |

Table 2: In Vivo Efficacy of GYKI-52466

| Model | Animal | Administration Route | Effective Dose | Outcome | Reference |

| Kainic Acid-Induced Seizures | Rat | Subcutaneous (s.c.) | 3 mg/kg (preconditioning) | Significantly reduced seizure scores | [5][6] |

| Maximal Electroshock Seizures | Mouse | Intraperitoneal (i.p.) | 10-20 mg/kg | Increased seizure threshold | [7] |

| Pentylenetetrazol-Induced Seizures | Mouse | Intraperitoneal (i.p.) | 10-20 mg/kg | Increased seizure threshold | [7] |

| Focal Cerebral Ischemia | Rat | Intravenous (i.v.) infusion | 10-20 mg/kg/h | Reduced infarct size | [8] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of neuroprotective compounds. The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize the neuroprotective properties of this compound.

In Vitro Model: Glutamate Excitotoxicity in Primary Hippocampal Neurons

This protocol describes the induction of excitotoxicity in primary neuronal cultures and the assessment of neuroprotection using a lactate (B86563) dehydrogenase (LDH) assay.

3.1.1. Primary Hippocampal Neuron Culture

-

Preparation of Culture Plates: Coat 96-well plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at room temperature. The following day, wash the plates three times with sterile, deionized water and allow them to dry completely in a sterile hood.

-

Tissue Dissection: Euthanize embryonic day 18 (E18) Sprague-Dawley rat pups in accordance with institutional animal care and use committee (IACUC) guidelines. Dissect the hippocampi from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Cell Dissociation: Transfer the hippocampal tissue to a tube containing a papain solution (20 units/mL in HBSS) and incubate at 37°C for 20 minutes. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the prepared 96-well plates at a density of 1 x 10^5 cells/well.

-

Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Replace half of the culture medium every 3-4 days. Experiments are typically performed on days in vitro (DIV) 10-14.[9][10]

3.1.2. Induction of Excitotoxicity and Assessment of Neuroprotection

-

Compound Pre-treatment: On the day of the experiment, remove half of the culture medium from each well. Add fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.

-

Glutamate Exposure: Prepare a stock solution of glutamate in culture medium. Add the glutamate solution to the wells to achieve a final concentration of 100 µM.[11] Incubate the plates at 37°C for 24 hours.

-

Lactate Dehydrogenase (LDH) Assay:

-

Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a tetrazolium salt and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Stop the reaction by adding 50 µL of 1M acetic acid. Measure the absorbance at 490 nm using a microplate reader.[12][13]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to control wells treated with a lysis buffer (representing 100% cell death). Neuroprotection is determined by the reduction in LDH release in this compound-treated wells compared to glutamate-only treated wells.

-

In Vivo Model: Kainic Acid-Induced Status Epilepticus in Rats

This protocol details the induction of seizures using kainic acid and the behavioral assessment of neuroprotection.

3.2.1. Animal Preparation and Drug Administration

-

Animals: Use adult male Sprague-Dawley rats (250-300 g). House the animals individually with ad libitum access to food and water and maintain them on a 12-hour light/dark cycle.

-

Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80). Dissolve kainic acid in sterile saline.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose and pre-treatment time (e.g., 3 mg/kg, s.c., 90 minutes before kainic acid).[5][6]

3.2.2. Induction of Status Epilepticus and Behavioral Scoring

-

Kainic Acid Injection: Inject kainic acid (10 mg/kg, s.c.) to induce status epilepticus.[14]

-

Behavioral Observation: Immediately after kainic acid injection, place the rat in an observation chamber and record its behavior for at least 2 hours.

-

Racine Scale for Seizure Severity: Score the seizure severity at regular intervals (e.g., every 5 minutes) using the Racine scale:[14][15]

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling with generalized tonic-clonic seizures.

-

-

Data Analysis: Analyze the data by comparing the mean seizure scores, the latency to the first seizure, and the duration of seizure activity between the this compound-treated and vehicle-treated groups.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Glutamate Excitotoxicity Signaling Pathway.

Caption: In Vitro Neuroprotection Assay Workflow.

Caption: In Vivo Neuroprotection Study Workflow.

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the non-competitive antagonism of AMPA receptors. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in mitigating excitotoxic neuronal damage. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound and other AMPA receptor antagonists as potential therapeutics for a range of neurological disorders. Further research elucidating the specific downstream signaling pathways modulated by this compound will be crucial for a complete understanding of its neuroprotective profile and for the identification of novel therapeutic targets.

References

- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. AMPA induced Ca2+ influx in motor neurons occurs through voltage gated Ca2+ channel and Ca2+ permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GYKI 52466 inhibits AMPA/kainate and peripheral mechanical sensory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for Status Epilepticus and Pro-Inflammatory Changes after Intranasal Kainic Acid Administration in Mice | PLOS One [journals.plos.org]

- 8. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. Post-Kainic Acid – Phase I [panache.ninds.nih.gov]

- 15. researchgate.net [researchgate.net]

GYKI-47261: A Technical Guide to its Anticonvulsant Effects

This in-depth technical guide provides a comprehensive overview of the anticonvulsant properties of GYKI-47261, targeted at researchers, scientists, and drug development professionals. The document details the core mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to evaluate its efficacy.

Introduction: Targeting Excitatory Neurotransmission in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing.[1] A primary driver of this hyperexcitability is the imbalance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission.[2] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, represents a critical therapeutic target for controlling seizures.[3][4] Antagonizing these receptors can dampen excessive glutamate-mediated excitation and reduce epileptiform activity.[4][5]

This compound is a selective, noncompetitive antagonist of the AMPA receptor, belonging to a class of compounds that have demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical models.[5][6] Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, this compound acts via an allosteric mechanism, offering a distinct mode of therapeutic intervention.[4][5]

Core Mechanism of Action: Negative Allosteric Modulation

The primary anticonvulsant effect of this compound stems from its function as a negative allosteric modulator of the AMPA receptor.[5] This mechanism has been elucidated in detail through structural and functional studies of its close analog, GYKI-52466.

Mechanism:

-

Binding Site: GYKI compounds do not compete with glutamate. Instead, they bind to a distinct allosteric site located in the ion channel collar, a region at the top of the transmembrane domain (TMD) that links to the ligand-binding domain (LBD).[1][7]

-

Conformational Change: Upon binding, the molecule acts as a wedge, physically decoupling the LBD from the ion channel gate.[1]

-

Inhibition of Gating: This decoupling prevents the conformational change initiated by glutamate binding in the LBD from being transmitted to the ion channel.[1][7] The channel is thereby stabilized in its closed state, preventing the influx of sodium (Na+) and calcium (Ca2+) ions that would normally cause neuronal depolarization.[5]

-

Noncompetitive Action: Because this action is independent of the glutamate concentration, noncompetitive antagonists like this compound can be effective even in conditions of excessive glutamate release, a state often associated with seizures.[8]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound and its closely related analog, GYKI-52466. This data highlights its potency at the molecular target and its efficacy in preclinical seizure models.

| Compound | Parameter | Value | Species/Assay | Reference(s) |

| This compound | AMPA Receptor Antagonism (IC₅₀) | 2.5 µM | In vitro assay | [6] |

| Oxotremorine-induced Tremor (ED₅₀) | 16.8 mg/kg (p.o.) | Male CD1 Mice | [6] | |

| CYP2E1 Induction (Maximal) | 0.01 µM | Human Hepatocytes | [9] | |

| CYP2E1 Induction (Maximal) | 10 µM | Rat Hepatocytes | [9] | |

| GYKI-52466 | AMPA-induced Seizures (ED₅₀) | 18.5 µmol/kg (i.p.) | Swiss Mice | [10] |

| Sound-induced Seizures (ED₅₀) | 13.7 µmol/kg (i.p.) | DBA/2 Mice | [10] | |

| Maximal Electroshock (MES) Test (ED₅₀) | Protective | Mice | [11] | |

| Pentylenetetrazol (PTZ) Test (ED₅₀) | Protective | Mice | [11] | |

| AMPA-activated Current Antagonism (IC₅₀) | 11 µM | Cultured Rat Hippocampal Neurons | [8] | |

| Kainate-activated Current Antagonism (IC₅₀) | 7.5 µM | Cultured Rat Hippocampal Neurons | [8] |

Experimental Protocols for Anticonvulsant Screening

GYKI compounds have demonstrated efficacy in the two most widely used preclinical screening models for anticonvulsant drugs: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.[11] These models are considered predictive of activity against generalized tonic-clonic and myoclonic/absence seizures, respectively.[12][13]

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and assesses a compound's ability to prevent the spread of seizure activity.[14][15]

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

-

Rodents (mice or rats)

-

Electroconvulsive shock device with corneal electrodes

-

Saline solution with an anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) for the electrodes[14]

-

Test compound (this compound) and vehicle control

Methodology:

-

Animal Preparation: Animals are weighed and handled. The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the test to ensure peak effect.[4]

-

Anesthetic Application: Immediately prior to stimulation, a drop of saline containing a topical anesthetic is applied to each eye to ensure good electrical contact and reduce local irritation.[14]

-

Stimulus Application: The corneal electrodes are placed on the eyes, and a supramaximal electrical stimulus is delivered. For mice, a typical stimulus is 50-60 Hz at 40-50 mA for 0.2 seconds.[14][16]

-

Observation: The animal is immediately observed for the characteristic seizure pattern, which includes a brief tonic flexion followed by a longer tonic extension of the hindlimbs.

-

Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension lasting for more than 3 seconds.[15] Abolition of this response is considered protection.[17]

-

Data Analysis: The dose of the compound that protects 50% of the animals from the endpoint (the ED₅₀) is calculated.

Subcutaneous Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a chemoconvulsant model used to identify compounds effective against myoclonic and absence seizures. It evaluates a compound's ability to raise the seizure threshold.[2][9]

Objective: To determine if a test compound can prevent or delay the onset of clonic seizures induced by the GABA-A antagonist pentylenetetrazol.

Materials:

-

Rodents (mice or rats)

-

Pentylenetetrazol (PTZ) solution (e.g., dissolved in 0.9% saline)[6]

-

Test compound (this compound) and vehicle control

-

Observation chambers

-

Syringes and needles for administration

Methodology:

-

Animal Preparation: Animals are weighed, and the test compound or vehicle is administered at the appropriate time before PTZ injection.[9]

-

PTZ Administration: A convulsant dose of PTZ (e.g., 70-85 mg/kg for mice) is injected subcutaneously (s.c.) into a loose fold of skin, typically on the back of the neck.[9][16][18]

-

Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes.[6][9]

-

Endpoint: The primary endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[9] The latency to the first seizure may also be recorded.[16] An animal that does not exhibit this endpoint within the 30-minute observation period is considered protected.[9]

-

Data Analysis: The ED₅₀ is calculated as the dose that provides protection in 50% of the animals tested.

Conclusion

This compound demonstrates significant anticonvulsant potential, driven by its potent and selective negative allosteric modulation of AMPA receptors. By binding to a noncompetitive site, it effectively prevents ion channel gating, thereby reducing neuronal hyperexcitability underlying seizure activity. Its efficacy in gold-standard preclinical models like the MES and PTZ tests, as shown with close analogs, underscores its broad-spectrum activity. The detailed mechanisms and protocols outlined in this guide provide a robust framework for further research and development of this compound and similar compounds as next-generation antiepileptic drugs.

References

- 1. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 8. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 10. archepilepsy.org [archepilepsy.org]

- 11. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 13. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ijbcp.com [ijbcp.com]

- 17. ijbcp.com [ijbcp.com]

- 18. Reversal of behavioral effects of pentylenetetrazol by the neuroactive steroid ganaxolone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Induction of Cytochrome P450 2E1 by the Novel AMPA Antagonist GYKI-47261: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

This technical guide provides an in-depth analysis of the induction of the cytochrome P450 2E1 (CYP2E1) enzyme by GYKI-47261, a novel, competitive, and orally active AMPA receptor antagonist. The document consolidates key quantitative data, details experimental methodologies from foundational studies, and presents visual representations of the proposed mechanism of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development investigating the metabolic profile and drug-drug interaction potential of this compound and related compounds.

Introduction

This compound is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has shown promise for its neuroprotective and anticonvulsive properties.[1][2] Beyond its primary pharmacological activity, this compound has been identified as a potent inducer of CYP2E1, a key enzyme in the metabolism of numerous xenobiotics, including ethanol (B145695) and various small-molecule drugs and procarcinogens.[3][4] The induction of CYP2E1 can have significant implications for drug safety and efficacy, potentially altering the pharmacokinetic profiles of co-administered drugs and enhancing the metabolic activation of certain toxins.[5] This document provides a detailed examination of the in vitro evidence for CYP2E1 induction by this compound.

Quantitative Analysis of CYP2E1 Induction

The induction of CYP2E1 by this compound has been quantitatively assessed in primary hepatocyte cultures from both rat and human donors. The following tables summarize the key findings, highlighting the compound's potency and species-specific differences.

Table 1: Comparative Potency of this compound and Imidazole (B134444) on CYP2E1 Induction in Rat Hepatocytes

| Compound | Concentration for Maximal Induction |

| This compound | 10 µM |

| Imidazole | 500 µM |

Data sourced from Tamási et al., 2003.[3]

Table 2: Species-Specific Differences in the Potency of this compound for CYP2E1 Induction

| Species | Concentration for Maximal Induction |

| Rat Hepatocytes | 10 µM |

| Human Hepatocytes | 0.01 µM |

Data sourced from Tamási et al., 2003.[3]

Proposed Mechanism of CYP2E1 Induction by this compound

Studies indicate that the induction of CYP2E1 by this compound does not occur at the level of gene transcription.[3] Instead, the primary mechanism is believed to be the post-translational stabilization of the CYP2E1 protein, preventing its rapid degradation.[3] The imidazole moiety within the structure of this compound is thought to contribute to this inducing capacity.[3]

Caption: Post-translational stabilization of CYP2E1 by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro studies that established the CYP2E1-inducing properties of this compound.

Primary Hepatocyte Isolation and Culture

-

Source: Male Wistar rats or human liver tissue.

-

Isolation: A two-step collagenase perfusion method is used to isolate hepatocytes.

-

Plating: Isolated hepatocytes are plated on collagen-coated culture dishes.

-

Medium: Williams' Medium E supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Treatment with Inducers

-

After an initial attachment period (e.g., 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., imidazole), or a vehicle control.

-

The treatment duration is typically 24 to 72 hours.

Measurement of CYP2E1 Enzymatic Activity

The activity of CYP2E1 is commonly assessed by measuring the rate of 6-hydroxylation of the probe substrate chlorzoxazone (B1668890).[3]

-

Substrate Incubation: Hepatocyte cultures are incubated with chlorzoxazone for a specified period.

-

Sample Collection: Aliquots of the culture medium are collected.

-

Metabolite Analysis: The concentration of the 6-hydroxychlorzoxazone (B195315) metabolite is quantified using High-Performance Liquid Chromatography (HPLC).

-

Normalization: The rate of metabolite formation is normalized to the total protein content of the cell culture well.

Quantification of CYP2E1 Protein and mRNA Levels

-

Protein Levels (Western Blotting):

-

Hepatocytes are lysed, and total protein is extracted.

-

Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is probed with a primary antibody specific for CYP2E1, followed by a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

-

-

mRNA Levels (Northern Blotting or RT-qPCR):

-

Total RNA is isolated from the hepatocytes.

-

For Northern blotting, RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for CYP2E1 mRNA.

-

For RT-qPCR, RNA is reverse-transcribed to cDNA, and the relative abundance of CYP2E1 transcripts is quantified using specific primers and a fluorescent probe.

-

Caption: Workflow for in vitro assessment of CYP2E1 induction.

Conclusion

The available scientific evidence robustly demonstrates that this compound is a potent inducer of the CYP2E1 enzyme in both rat and human hepatocytes.[3] Notably, its potency is significantly higher in human hepatocytes, a critical consideration for preclinical to clinical translation.[3] The mechanism of induction appears to be post-translational stabilization of the CYP2E1 protein rather than transcriptional activation.[3] These findings underscore the importance of evaluating the potential for drug-drug interactions when developing this compound or structurally related compounds. Further investigation into the clinical significance of this CYP2E1 induction is warranted to ensure the safe and effective therapeutic use of this novel AMPA antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GYKI 47261 dihydrochloride | CAS 1217049-32-5 | GYKI47261 | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatic, Extrahepatic and Extracellular Vesicle Cytochrome P450 2E1 in Alcohol and Acetaminophen-Mediated Adverse Interactions and Potential Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that is fundamental to fast excitatory synaptic transmission throughout the central nervous system (CNS).[1][2] These receptors are ligand-gated cation channels, primarily permeable to sodium and potassium ions, which upon binding with the neurotransmitter glutamate, facilitate rapid depolarization of the postsynaptic neuron.[1] This rapid signaling is crucial for a vast array of neurological functions, including learning, memory, and synaptic plasticity.[1][2] Dysregulation of AMPA receptor function is implicated in a variety of neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, and depression, making them a significant target for therapeutic drug development.[3][4]

This technical guide provides a comprehensive overview of AMPA receptor function, with a focus on their molecular structure, subunit composition, trafficking dynamics, and the intricate signaling pathways that govern their role in synaptic plasticity. Detailed experimental protocols for studying AMPA receptors are also provided, alongside quantitative data to support a deeper understanding of their biophysical properties.

AMPA Receptor Structure and Subunit Composition

AMPA receptors are tetrameric protein complexes, meaning they are composed of four individual subunit proteins that assemble to form a functional receptor.[2] These subunits are encoded by four different genes: GRIA1, GRIA2, GRIA3, and GRIA4, which correspond to the protein subunits GluA1, GluA2, GluA3, and GluA4, respectively.[5] The majority of native AMPA receptors are heterotetramers, typically a "dimer of dimers" arrangement, with the most common combinations in the hippocampus being GluA1/GluA2 and GluA2/GluA3.[5][6]

Each subunit possesses a modular structure comprising an extracellular amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel pore, and an intracellular C-terminal domain (CTD) which is a critical site for interaction with various regulatory proteins.[1] The subunit composition of the tetramer profoundly influences the receptor's functional properties, including its ion permeability, conductance, and gating kinetics.[[“]] A key determinant of AMPA receptor function is the presence of the GluA2 subunit, which, due to RNA editing at the Q/R site in its pore-lining region, renders the channel impermeable to calcium ions.

Table 1: AMPA Receptor Subunit Properties

| Subunit | Gene | Key Functional Characteristics | Calcium Permeability (in the absence of edited GluA2) |

| GluA1 | GRIA1 | Activity-dependent synaptic incorporation, crucial for LTP.[5][6] | High |

| GluA2 | GRIA2 | Renders the channel impermeable to Ca2+ after RNA editing.[8] | Low (when edited) |

| GluA3 | GRIA3 | Contributes to basal synaptic transmission. | High |

| GluA4 | GRIA4 | Expressed predominantly during early development.[9] | High |

Biophysical Properties and Kinetics